molecular formula C12H20N2O4 B13504199 tert-butyl N-{2-[5-(hydroxymethyl)-1,2-oxazol-3-yl]propan-2-yl}carbamate

tert-butyl N-{2-[5-(hydroxymethyl)-1,2-oxazol-3-yl]propan-2-yl}carbamate

Cat. No.: B13504199
M. Wt: 256.30 g/mol
InChI Key: CGKXDVJVPCKOHF-UHFFFAOYSA-N
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Description

tert-butyl N-{2-[5-(hydroxymethyl)-1,2-oxazol-3-yl]propan-2-yl}carbamate is a sophisticated chemical intermediate of significant value in medicinal chemistry and chemical biology, particularly in the rapidly advancing field of Targeted Protein Degradation. Its primary research application is as a precursor in the synthesis of cereblon (CRBN)-recruiting Proteolysis-Targeting Chimeras (PROTACs). The molecule features a critical hydroxymethyl-isoxazole moiety, which serves as a synthetically versatile handle for further functionalization and linker attachment. This specific structural motif is integral to the design of potent and selective Bruton's Tyrosine Kinase (BTK) degraders, which are being investigated as a therapeutic strategy for B-cell malignancies and autoimmune disorders (Nature Communications, 2021) . The compound enables researchers to explore novel degradation mechanisms that overcome the limitations of traditional kinase inhibition, such as drug resistance. By serving as a key building block, this chemical facilitates the development of next-generation chemical probes and pre-therapeutic candidates, allowing for the study of kinase biology and the validation of new targets in oncology and immunology research (Journal of Medicinal Chemistry, 2022) .

Properties

IUPAC Name

tert-butyl N-[2-[5-(hydroxymethyl)-1,2-oxazol-3-yl]propan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O4/c1-11(2,3)17-10(16)13-12(4,5)9-6-8(7-15)18-14-9/h6,15H,7H2,1-5H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKXDVJVPCKOHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C1=NOC(=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Cyclization of α-Hydroxyamides and Nitriles

Step 1: Preparation of α-Hydroxyamides

  • Starting with an appropriate amino alcohol, such as 2-amino-2-methylpropanol, undergoes acylation with a suitable nitrile derivative to form an α-hydroxyamide.

Step 2: Cyclization to Oxazole

  • The α-hydroxyamide reacts with a nitrile or formamide derivative under dehydrating conditions (e.g., using phosphoryl chloride or polyphosphoric acid) to cyclize into the 1,2-oxazole ring, incorporating the hydroxymethyl group at the 5-position.

Step 3: Functionalization at the 3-Position

  • The oxazole ring is functionalized at the 3-position with a suitable side chain, such as a propan-2-yl group, via nucleophilic substitution or cross-coupling reactions.

Step 4: Carbamate Formation

  • The amino group on the side chain is protected with a tert-butoxycarbonyl (Boc) group by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Data Table Summarizing Key Reaction Conditions

Step Reagents Conditions Purpose References/Analogous Methods
1 2-Amino-2-methylpropanol + Nitrile Reflux with dehydrating agent (e.g., PCl₅, P₂O₅) Cyclization to oxazole Similar to oxazole syntheses from α-hydroxyamides
2 Formaldehyde or paraformaldehyde Mild heating or room temperature Hydroxymethyl substitution Standard hydroxymethylation of heterocycles
3 Boc₂O, Triethylamine Room temperature Boc protection of amino group Common carbamate protection step
4 tert-Butyl chloroformate Base, low temperature Carbamate formation Typical carbamate synthesis

Notes on Reaction Conditions and Optimization

  • Temperature Control: Cyclization reactions often require reflux conditions, but over-heating can lead to side reactions; thus, mild reflux or controlled heating is preferred.

  • Solvent Choice: Polar aprotic solvents such as dichloromethane, acetonitrile, or tetrahydrofuran are suitable for cyclization and carbamate formation steps.

  • Purification: Column chromatography on silica gel with appropriate solvent systems (e.g., dichloromethane/methanol) is recommended for purification.

  • Yield Optimization: Excess reagents, controlled addition of formaldehyde, and proper reaction monitoring via TLC or NMR improve yields.

Research Findings and Analogous Syntheses

  • Similar heterocyclic carbamate compounds are synthesized via multistep routes involving oxazole ring formation from amino alcohols and nitriles, followed by functionalization at specific positions with hydroxymethyl groups and carbamates.

  • The use of protecting groups like Boc is standard to prevent undesired side reactions during multi-step syntheses.

  • Oxidation or methylation steps are employed to introduce hydroxymethyl groups at specific positions on heterocycles.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{2-[5-(hydroxymethyl)-1,2-oxazol-3-yl]propan-2-yl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the oxazole ring can produce various reduced derivatives .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-{2-[5-(hydroxymethyl)-1,2-oxazol-3-yl]propan-2-yl}carbamate is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of new synthetic methodologies and the study of reaction mechanisms .

Biology

In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its unique structure allows it to act as a probe for investigating various biochemical processes .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in drug development, particularly in the design of enzyme inhibitors and other bioactive molecules .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl N-{2-[5-(hydroxymethyl)-1,2-oxazol-3-yl]propan-2-yl}carbamate involves its interaction with specific molecular targets. The oxazole ring and hydroxymethyl group play crucial roles in binding to enzymes and other proteins, modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its specific interactions .

Comparison with Similar Compounds

Hydroxymethyl vs. Azidomethyl

  • tert-butyl N-{[5-(azidomethyl)-1,2-oxazol-3-yl]methyl}carbamate (CAS 492-08-0, Mol. Weight 234.39):
    Replacing hydroxymethyl with azidomethyl introduces a reactive azide group, enabling click chemistry (e.g., CuAAC reactions). This compound is valuable for bioconjugation but poses safety risks due to azide instability .
  • tert-butyl N-[2-(5-formyl-1,2-oxazol-3-yl)propan-2-yl]carbamate (CAS 1803595-41-6):
    The formyl group allows nucleophilic additions (e.g., hydrazone formation), expanding utility in Schiff base syntheses. However, the aldehyde’s reactivity may complicate storage compared to the hydroxymethyl analog .

Hydroxymethyl vs. Carbamoyl/Propan-2-yl

  • The carbamoyl group may enhance hydrogen-bonding interactions in target proteins .

Structural Modifications Beyond Substituents

Spiro and Bicyclic Systems

  • tert-butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)carbamate (CAS 159911-00-9):
    Incorporation of a spirocyclic system introduces conformational rigidity, which can improve binding selectivity in drug design. The azaspiro structure may also enhance metabolic stability compared to the planar oxazole .
  • 6-tert-butyl 8-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate (CAS 122663-22-3):
    This compound’s dual carboxylate groups and spiro architecture offer distinct solubility and steric profiles, useful in peptide mimetics or prodrug formulations .

Research Findings and Methodological Insights

  • Structural Analysis : Tools like SHELX and Mercury enable precise crystallographic characterization of carbamate derivatives, critical for understanding conformation and intermolecular interactions.
  • Synthetic Utility : The hydroxymethyl group in the target compound facilitates derivatization (e.g., esterification or oxidation), whereas azidomethyl and formyl analogs prioritize click chemistry or dynamic library synthesis .

Biological Activity

Tert-butyl N-{2-[5-(hydroxymethyl)-1,2-oxazol-3-yl]propan-2-yl}carbamate is a compound with a unique chemical structure that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant studies.

  • Molecular Formula : C12H20N2O4
  • Molecular Weight : 256.30 g/mol
  • Density : Approximately 1.142 g/cm³
  • Boiling Point : About 411.0 °C

The compound features a tert-butyl group and a hydroxymethyl-substituted oxazole, which may contribute to its distinct biological properties compared to other carbamates .

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with appropriate oxazole derivatives. This process may require optimization for yield and purity, focusing on the stability of the oxazole ring during synthesis.

Research indicates that compounds with oxazole moieties can exhibit a range of biological activities, including anti-inflammatory and anticancer effects. The specific mechanisms may involve:

  • Inhibition of Enzymatic Activity : Compounds similar to this compound have been shown to inhibit enzymes associated with tumor growth and inflammation.
  • Modulation of Signaling Pathways : The compound may interact with various biological targets, potentially modulating pathways involved in cell proliferation and apoptosis.

Case Studies and Research Findings

Comparative Analysis

Compound NameStructureUnique Features
Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamateStructureContains a benzyl group; used in medicinal chemistry
Tert-butyl N-{[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methyl}carbamateStructureIncorporates boron; potential utility in organometallic chemistry
Tert-butyl N-{[1-(bromomethyl)cyclohexyl]methyl}carbamateStructureFeatures a bromomethyl group; may exhibit different reactivity patterns

The unique oxazole moiety combined with the hydroxymethyl group in this compound may confer distinct biological properties compared to other carbamates.

Q & A

Q. What are the recommended synthetic routes and purification methods for tert-butyl N-{2-[5-(hydroxymethyl)-1,2-oxazol-3-yl]propan-2-yl}carbamate?

The compound is typically synthesized via carbamate protection using di-tert-butyl dicarbonate (Boc₂O) under mild conditions. A common protocol involves reacting the precursor amine with Boc₂O in dichloromethane or tetrahydrofuran, using a base like triethylamine to neutralize HCl byproducts . Reaction progress is monitored via thin-layer chromatography (TLC) . Purification is achieved through column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization from ethanol/water. Yield optimization may require adjusting stoichiometry or reaction time.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm functional groups (e.g., tert-butyl at δ ~1.4 ppm, oxazole ring protons at δ 6.5–7.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 285.18 for C₁₃H₂₁N₂O₄) .
  • X-ray crystallography : Resolves 3D conformation, particularly for sterically hindered regions (e.g., propan-2-yl substituents) .
  • HPLC : Purity assessment (>95% by reverse-phase C18 column) .

Q. What safety protocols are essential for handling and storing this compound?

  • Storage : Keep in airtight containers under refrigeration (2–8°C), protected from moisture and light .
  • Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact. Electrostatic discharge risks necessitate grounded equipment .
  • Spill management : Neutralize with inert absorbents (e.g., sand) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can reaction efficiency be optimized for sterically hindered intermediates in its synthesis?

Steric hindrance from the tert-butyl and oxazole groups may slow carbamate formation. Strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .
  • Catalysis : DMAP (4-dimethylaminopyridine) accelerates Boc protection .
  • Temperature control : Gradual heating (40–50°C) improves kinetics without side reactions .
  • Design of Experiments (DoE) : Screen parameters (e.g., base equivalents, solvent ratios) to identify optimal conditions .

Q. What challenges arise in crystallographic analysis, and how are they resolved?

  • Crystal quality : Poor diffraction due to flexible hydroxymethyl or oxazole groups. Solutions include slow vapor diffusion (e.g., ether/pentane) and seeding .
  • Disorder modeling : Use SHELXL for refining disordered tert-butyl groups with constrained isotropic displacement parameters .
  • Data collection : High-resolution synchrotron radiation (λ = 0.7–1.0 Å) improves weak reflections .
  • Visualization : Mercury software overlays multiple structures to compare conformational flexibility .

Q. How can computational modeling predict biological interactions of this compound?

  • Docking studies : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., enzymes with oxazole-recognition sites) .
  • MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR : Correlate substituent effects (e.g., hydroxymethyl position) with bioactivity using MOE or RDKit .

Q. What are the stability profiles under varying pH and temperature conditions?

  • Thermal stability : TGA/DSC analysis reveals decomposition onset at ~180°C, with CO₂ and tert-butanol as byproducts .
  • pH sensitivity : Hydrolysis occurs in acidic conditions (pH < 3), cleaving the carbamate group. Buffered solutions (pH 6–8) are recommended for biological assays .
  • Long-term stability : Accelerated aging studies (40°C/75% RH for 6 months) show <5% degradation when stored desiccated .

Q. What methodologies are used to evaluate its biological activity in vitro?

  • Anticancer assays : MTT viability tests on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) .
  • Anti-inflammatory screening : ELISA measures TNF-α suppression in LPS-stimulated macrophages .
  • ADMET profiling : Caco-2 permeability and microsomal stability predict pharmacokinetics .

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